![molecular formula C12H15F3N2O B2656224 1-[2-(Trifluoromethoxy)benzyl]piperazine CAS No. 886762-54-5](/img/structure/B2656224.png)
1-[2-(Trifluoromethoxy)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[2-(Trifluoromethoxy)benzyl]piperazine” is a chemical compound with the molecular formula C12H15F3N2O . It has an average mass of 260.255 Da and a monoisotopic mass of 260.113647 Da .
Molecular Structure Analysis
The molecular structure of “1-[2-(Trifluoromethoxy)benzyl]piperazine” consists of 12 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Medicinal Chemistry and Drug Development
The trifluoromethoxy group has gained attention in medicinal chemistry. Researchers explore its incorporation into drug molecules to enhance bioavailability, metabolic stability, and binding affinity. By modifying existing scaffolds with this moiety, scientists aim to improve drug properties. For instance, 1-[2-(Trifluoromethoxy)benzyl]piperazine derivatives could serve as potential candidates for novel antiviral, anticancer, or CNS-active agents .
Materials Science and Organic Electronics
The trifluoromethoxy group influences the electronic properties of organic materials. Researchers explore its incorporation into polymers, dyes, and semiconductors. These modified materials exhibit altered optical, electronic, and charge transport properties. For instance, 1-[2-(Trifluoromethoxy)benzyl]piperazine-based materials could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
Synthetic Methodology and Novel Reagents
The synthesis of CF₃O-containing compounds was historically challenging due to volatile reagents and indirect strategies. Recent advances in trifluoromethoxylation reagents have addressed this limitation. Researchers now use innovative methods to introduce the CF₃O group efficiently. 1-[2-(Trifluoromethoxy)benzyl]piperazine itself serves as a valuable building block for further synthetic exploration .
properties
IUPAC Name |
1-[[2-(trifluoromethoxy)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMKJBNANKOBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethoxy)benzyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.